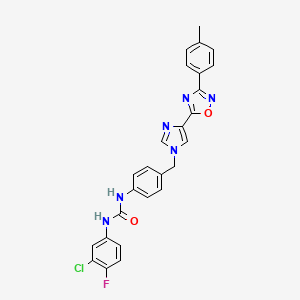
1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C26H20ClFN6O2 and its molecular weight is 502.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of:
- A 3-chloro-4-fluorophenyl group,
- A 1,2,4-oxadiazole ring,
- An imidazole derivative,
- A urea linkage.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of specific enzymes and its antimicrobial properties. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial activity. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1 | Against Staphylococcus aureus | 1.56 |
| 2 | Against E. coli | 8.00 |
| 3 | Against Mycobacterium tuberculosis | 4–8 |
These studies indicate that compounds with the oxadiazole ring can inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and isoniazid .
Anticancer Activity
The anticancer potential of similar oxadiazole derivatives has been extensively documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Notably:
| Target Enzyme | Inhibition Mechanism |
|---|---|
| Thymidylate synthase | Inhibits DNA synthesis |
| HDAC (Histone Deacetylase) | Alters gene expression |
| Topoisomerase II | Disrupts DNA replication |
Studies have shown that these compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to the target molecule:
- Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure showed a significant reduction in bacterial load in infected models, indicating its potential as an antibacterial agent.
- Anticancer Trials : Clinical trials involving oxadiazole derivatives have reported promising results in reducing tumor size and improving survival rates in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- The presence of halogen atoms (like chlorine and fluorine) enhances binding affinity to target proteins.
- Modifications to the urea linkage can improve solubility and bioavailability.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN6O2/c1-16-2-6-18(7-3-16)24-32-25(36-33-24)23-14-34(15-29-23)13-17-4-8-19(9-5-17)30-26(35)31-20-10-11-22(28)21(27)12-20/h2-12,14-15H,13H2,1H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQENHGZKNQMGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














